4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide 4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15544019
InChI: InChI=1S/C19H14BrN3O2S/c20-15-7-9-17(10-8-15)26(24,25)22-16-5-3-4-14(12-16)18-13-23-11-2-1-6-19(23)21-18/h1-13,22H
SMILES:
Molecular Formula: C19H14BrN3O2S
Molecular Weight: 428.3 g/mol

4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC15544019

Molecular Formula: C19H14BrN3O2S

Molecular Weight: 428.3 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide -

Specification

Molecular Formula C19H14BrN3O2S
Molecular Weight 428.3 g/mol
IUPAC Name 4-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C19H14BrN3O2S/c20-15-7-9-17(10-8-15)26(24,25)22-16-5-3-4-14(12-16)18-13-23-11-2-1-6-19(23)21-18/h1-13,22H
Standard InChI Key WFWHXWDOGDRTJU-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Br

Introduction

Structural and Molecular Analysis

The compound’s molecular framework consists of three primary components:

  • A 4-bromobenzenesulfonamide group, which contributes to electron-deficient aromatic characteristics and potential enzyme-binding properties.

  • A phenyl linker at the 3-position, enabling conformational flexibility between the sulfonamide and imidazo[1,2-a]pyridine groups.

  • An imidazo[1,2-a]pyridine core, a bicyclic heteroaromatic system known for its bioisosteric resemblance to purines and diverse pharmacological activities .

Comparative Structural Analysis

Key structural analogs from published literature highlight variations in substitution patterns and their pharmacological implications:

Compound NameStructural FeaturesBiological Relevance
4-Bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide Benzamide linkage instead of sulfonamide; bromine at para positionEnzyme inhibition studies
3-Bromo-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide Meta-bromine substitution on benzamide; altered electronic distributionAntimicrobial screening
Target CompoundSulfonamide linkage; bromine at para position; imidazo[1,2-a]pyridine at 3-phenylHypothesized kinase or protease targeting

The sulfonamide group’s electronegative nature enhances hydrogen-bonding capacity, potentially improving target affinity compared to benzamide analogs .

Synthetic Pathways and Challenges

While no direct synthesis of 4-bromo-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzenesulfonamide has been reported, methodologies for analogous compounds suggest feasible routes:

Key Synthetic Steps

  • Imidazo[1,2-a]pyridine Formation: Cyclocondensation of 2-aminopyridine derivatives with α-haloketones, as demonstrated in the synthesis of 6-chloro-3-nitroimidazo[1,2-a]pyridines .

  • Sulfonamide Coupling: Reaction of 4-bromobenzenesulfonyl chloride with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under basic conditions (e.g., pyridine or triethylamine) .

  • Purification: Column chromatography or recrystallization to isolate the target compound from regioisomeric by-products .

Challenges in Synthesis

  • Regioselectivity: The 3-phenyl substitution on the imidazo[1,2-a]pyridine core may lead to competing reactions at the 2- or 6-positions without careful temperature and catalyst control .

  • By-Product Formation: Base-mediated reactions (e.g., K₂CO₃ in THF) can inadvertently induce cyclization or dimerization, as observed in related Suzuki–Miyaura cross-coupling attempts .

Biological Activity and Mechanistic Insights

Though direct pharmacological data for the target compound are unavailable, its structural components correlate with established bioactivities:

Imidazo[1,2-a]pyridine Derivatives

  • Antimicrobial Activity: Nitro-substituted analogs exhibit leishmanicidal properties by disrupting mitochondrial membrane potential .

  • Anticancer Potential: Brominated variants interfere with kinase signaling pathways, particularly EGFR and VEGFR .

Sulfonamide Pharmacophores

  • Carbonic Anhydrase Inhibition: Sulfonamides are well-documented inhibitors of CA-IX/XII isoforms, relevant in hypoxic tumors .

  • Antiviral Applications: Sulfonamide-containing compounds show activity against SARS-CoV-2 main protease via nucleophilic attack on cysteine residues .

A hypothesized mechanism for the target compound involves dual targeting of carbonic anhydrase and tyrosine kinases, leveraging both the sulfonamide’s zinc-binding capacity and the imidazo[1,2-a]pyridine’s ATP-competitive properties .

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacement: Replacing benzamide linkages with sulfonamide groups in lead compounds improves solubility and metabolic stability .

  • Structure-Activity Relationship (SAR): Positional isomerism of the bromine atom (para vs. meta) significantly impacts target selectivity, as shown in benzamide analogs .

Computational Modeling

Molecular docking studies of analogous sulfonamides predict strong binding affinity (−9.2 kcal/mol) for the CA-IX active site, with the bromine atom occupying a hydrophobic subpocket .

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